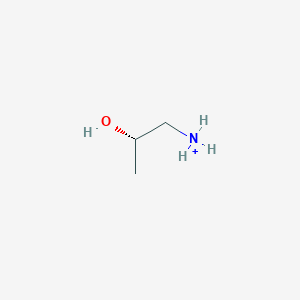

1-Aminopropan-2-ol

Übersicht

Beschreibung

The F-Loop of Vitamin B12 is a specific structural component of the Vitamin B12 molecule, which is also known as cobalamin. Vitamin B12 is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. It is unique among vitamins in that it contains a metal ion, cobalt, at its core. The F-Loop is part of the corrin ring structure that binds the cobalt ion and is essential for the vitamin’s biological activity .

Wirkmechanismus

Target of Action

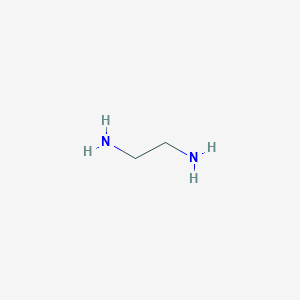

1-Aminopropan-2-ol, also known as 1-AMINO-2-PROPANOL or Isopropanolamine, is an organic compound with the formula CH3CH(OH)CH2NH2 . It is an amino alcohol and is chiral . The compound is used as a buffer and is a good solubilizer of oil and fat, hence it is used to neutralize fatty acids and sulfonic acid-based surfactants .

Mode of Action

This compound is a microbial metabolite of amino alcohol metabolism via propionaldehyde and acetaldehyde in a species of Pseudomonas . It interacts with its targets, leading to changes in the metabolic processes of the microorganism.

Biochemical Pathways

®-1-Aminopropan-2-ol is one of the components incorporated in the biosynthesis of cobalamin . The O-phosphate ester is produced from threonine by the enzyme Threonine-phosphate decarboxylase . This indicates that this compound plays a role in the biosynthesis of cobalamin, affecting the related biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that ®-1-aminopropan-2-ol is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .

Result of Action

The result of the action of this compound is the production of aminoacetone, which is a part of the metabolic processes in the microorganism . This can have various molecular and cellular effects, depending on the specific metabolic pathways involved.

Biochemische Analyse

Biochemical Properties

1-Aminopropan-2-ol plays a role in biochemical reactions. It is a good solubilizer of oil and fat, and is used to neutralize fatty acids and sulfonic acid-based surfactants . It is typically used in metalworking fluid, waterborne coatings, personal care products, and in the production of titanium dioxide and polyurethanes .

Cellular Effects

It is known that it is a metabolite in Escherichia coli .

Molecular Mechanism

It is known that ®-1-aminopropan-2-ol is metabolised to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .

Metabolic Pathways

This compound is involved in the biosynthesis of cobalamin (Vitamin B12) . It is a component involved in the production of cobamides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin B12, including its F-Loop, is a complex process that involves multiple steps. The initial steps typically involve the fermentation of specific bacteria that produce the vitamin naturally. This is followed by a series of chemical reactions to purify and modify the vitamin to obtain the desired form. Common methods include reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry for analysis and purification .

Industrial Production Methods: Industrial production of Vitamin B12 often involves microbial fermentation using strains of bacteria such as Pseudomonas denitrificans or Propionibacterium shermanii. These bacteria are cultured in large fermentation tanks under controlled conditions to maximize yield. The vitamin is then extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vitamin B12 und seine Derivate, einschließlich der F-Schleife, durchlaufen verschiedene chemische Reaktionen wie:

Oxidation und Reduktion: Das Kobaltion in Vitamin B12 kann in verschiedenen Oxidationsstufen existieren, wodurch es an Redoxreaktionen teilnehmen kann.

Substitutionsreaktionen: Der an das Kobaltion gebundene Ligand kann durch andere Gruppen substituiert werden, was zu verschiedenen Formen des Vitamins führt (z. B. Methylcobalamin, Adenosylcobalamin).

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

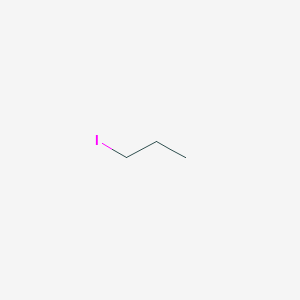

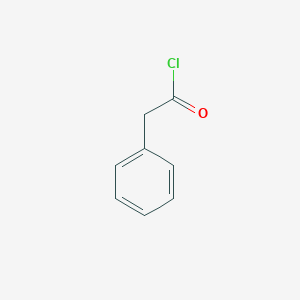

Substitutionsreagenzien: Methyliodid, Adenosylchlorid.

Hauptprodukte:

Methylcobalamin: Entsteht durch die Substitution des Liganden durch eine Methylgruppe.

Adenosylcobalamin: Entsteht durch die Substitution des Liganden durch eine Adenosylgruppe.

Wissenschaftliche Forschungsanwendungen

Vitamin B12, einschließlich seiner F-Schleife, hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird aufgrund seiner Fähigkeit, Redox- und Substitutionsreaktionen durchzuführen, als Katalysator in verschiedenen organischen Reaktionen eingesetzt.

Biologie: Unverzichtbar für die DNA-Synthese und -regulation sowie für die einwandfreie Funktion des Nervensystems.

Medizin: Wird zur Behandlung von Vitamin-B12-Mangel eingesetzt, der zu perniziöser Anämie und neurologischen Störungen führen kann.

Industrie: Wird zur Anreicherung von Lebensmitteln und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

Die F-Schleife von Vitamin B12 spielt eine entscheidende Rolle im Wirkmechanismus des Vitamins. Das Kobaltion im Zentrum des Corrinrings kann Bindungen mit verschiedenen Liganden bilden und brechen, wodurch das Vitamin an enzymatischen Reaktionen teilnehmen kann. Diese Reaktionen sind für die Synthese von DNA, den Stoffwechsel von Fettsäuren und Aminosäuren sowie die Produktion roter Blutkörperchen unerlässlich. Die F-Schleife trägt zur Stabilisierung der Struktur des Vitamins bei und erleichtert seine Interaktion mit Enzymen .

Ähnliche Verbindungen:

Methylcobalamin: Eine Form von Vitamin B12 mit einer Methylgruppe, die an das Kobaltion gebunden ist.

Adenosylcobalamin: Eine Form von Vitamin B12 mit einer Adenosylgruppe, die an das Kobaltion gebunden ist.

Hydroxocobalamin: Eine Form von Vitamin B12 mit einer Hydroxylgruppe, die an das Kobaltion gebunden ist

Einzigartigkeit: Die F-Schleife von Vitamin B12 ist einzigartig in ihrer Fähigkeit, das Kobaltion zu stabilisieren und seine Teilnahme an einer Vielzahl biochemischer Reaktionen zu ermöglichen. Dies macht sie zu einem wesentlichen Bestandteil der Struktur und Funktion des Vitamins und unterscheidet sie von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Methylcobalamin: A form of Vitamin B12 with a methyl group attached to the cobalt ion.

Adenosylcobalamin: A form of Vitamin B12 with an adenosyl group attached to the cobalt ion.

Hydroxocobalamin: A form of Vitamin B12 with a hydroxyl group attached to the cobalt ion

Uniqueness: The F-Loop of Vitamin B12 is unique in its ability to stabilize the cobalt ion and facilitate its participation in a wide range of biochemical reactions. This makes it an essential component of the vitamin’s structure and function, distinguishing it from other similar compounds .

Eigenschaften

IUPAC Name |

(2S)-1-aminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKKHQJGJAFBHI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-17-9 | |

| Record name | (+)-1-Amino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-1-Aminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-aminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

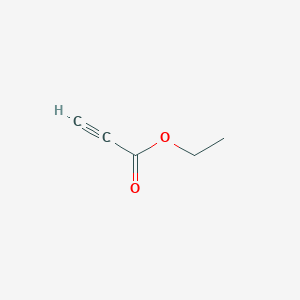

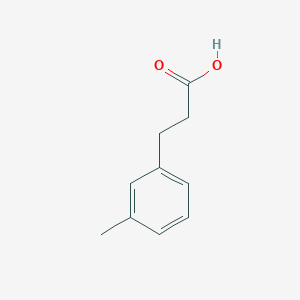

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

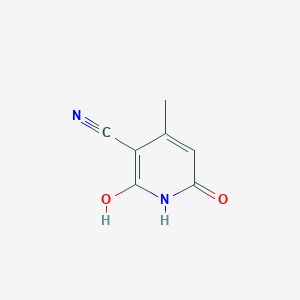

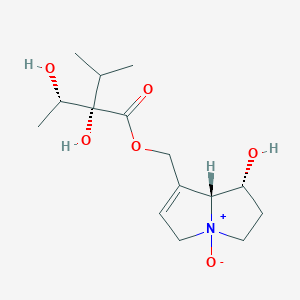

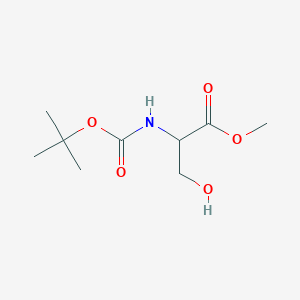

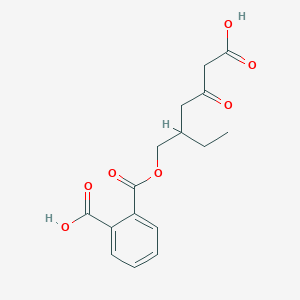

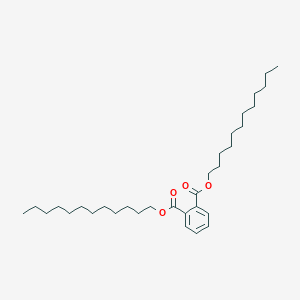

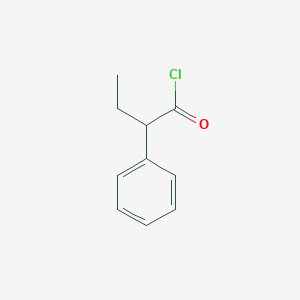

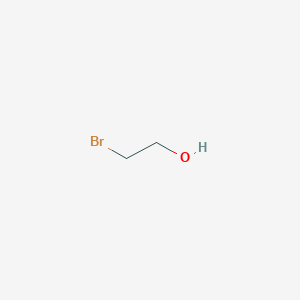

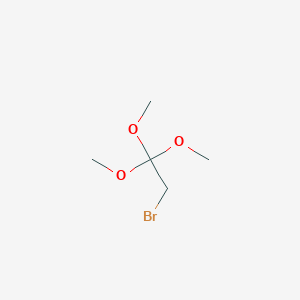

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.